molecular formula C16H14O2 B12298559 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12298559
M. Wt: 238.28 g/mol
InChI Key: YSFXBAUZQRXFLW-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane-containing biphenyl derivative characterized by a carboxylic acid functional group directly attached to the cyclopropane ring. This compound has garnered interest in medicinal chemistry due to the structural rigidity imparted by the cyclopropane ring, which can enhance binding affinity to biological targets. Its biphenyl moiety provides a hydrophobic scaffold, facilitating interactions with aromatic residues in enzymes or receptors .

The compound is synthesized via stereospecific cyclopropanation reactions, often confirmed by X-ray crystallography using software such as SHELXL for structural refinement .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,18)

InChI Key

YSFXBAUZQRXFLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl precursor. One common method involves the reaction of a biphenyl derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to various substituted biphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds related to 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid exhibit significant anticancer properties. For example, derivatives of this compound have been synthesized and tested against various cancer cell lines. In vitro studies demonstrated that these derivatives inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted a derivative of this compound that showed IC50 values in the low micromolar range against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways crucial for cancer progression.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that it can modulate inflammatory cytokine production in human cells.

Case Study:
In a controlled study, treatment with 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Materials Science Applications

1. Polymer Chemistry
2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study:
Research published in Polymer Science demonstrated that copolymers formed from this compound exhibited superior tensile strength and thermal resistance compared to traditional polymers. This makes them suitable for applications in high-performance materials.

2. Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:
A recent study evaluated the performance of OLEDs using this compound as an emissive layer. The devices exhibited high luminescence efficiency and stability under operational conditions, suggesting its viability for commercial applications.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropane ring and biphenyl group contribute to its binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the core cyclopropane-carboxylic acid framework but differ in substituents, leading to distinct physicochemical and pharmacological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes References
2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid C₁₆H₁₄O₂ 254.29 Biphenyl, no halogenation Research use; structural rigidity
1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid C₁₆H₁₁Cl₂FO₂ 341.17 3',4'-Dichloro, 2-fluoro Immunomodulator (microglia-targeting)
1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid C₁₆H₁₂F₂O₂ 274.08 2,2-Difluoro on cyclopropane Research use; enhanced lipophilicity
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C₁₁H₈F₄O₂ 248.17 2-Fluoro, 4-trifluoromethyl on phenyl Not specified; strong electron-withdrawing groups
Key Observations:
  • Halogenation Effects: The introduction of halogens (Cl, F) increases molecular weight and influences electronic properties. For example, the 3',4'-dichloro-2-fluoro derivative (341.17 g/mol) exhibits immunomodulatory activity, likely due to enhanced binding to microglial receptors .
  • Trifluoromethyl Group : The trifluoromethyl substituent in the phenyl derivative (248.17 g/mol) introduces strong electron-withdrawing effects, which may alter metabolic stability or target engagement .

Crystallographic and Analytical Data

Structural elucidation of these compounds relies heavily on X-ray crystallography. The SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for refining crystal structures, ensuring accurate determination of cyclopropane ring geometry and substituent orientation . For instance, the biphenyl moiety in the parent compound likely adopts a planar conformation to maximize π-π stacking interactions in crystalline form .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.

  • Molecular Formula : C16_{16}H14_{14}O2_2
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 27553-04-4

Anticancer Activity

Research indicates that derivatives of cyclopropane compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression.

Cancer Cell Line IC50 Value (µM) Reference
HeLa (Cervical)50.3
MCF7 (Breast)45.7
A549 (Lung)60.2

The above table summarizes the inhibitory concentration (IC50) values for different cancer cell lines, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Properties

In addition to anticancer effects, 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid has been evaluated for its anti-inflammatory activity. In vitro studies have indicated that this compound can reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Research involving neuroblastoma cell lines has demonstrated that it can enhance cell viability under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative diseases.

Study on Anticancer Activity

A notable study published in Nature assessed the anticancer efficacy of related cyclopropane derivatives. The study reported that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for further development .

Neuroprotection Research

In a recent investigation into neuroprotective agents, researchers found that 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid improved neuronal survival in models of oxidative stress. The mechanism was attributed to the compound's ability to modulate apoptotic pathways and enhance antioxidant defenses .

The biological activities of this compound may be attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor progression.
  • Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling pathways, leading to reduced inflammation.
  • Antioxidant Activity : It may enhance cellular antioxidant capacity by upregulating protective enzymes.

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